REACTION_CXSMILES
|
I[CH:2]([CH3:4])[CH3:3].[Cl:5][C:6]1[CH:7]=[CH:8][C:9]([OH:15])=[C:10]([C:12](=[O:14])[CH3:13])[CH:11]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[Cl:5][C:6]1[CH:7]=[CH:8][C:9]([O:15][CH:2]([CH3:4])[CH3:3])=[C:10]([C:12](=[O:14])[CH3:13])[CH:11]=1 |f:2.3.4|
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Name
|
|
Quantity
|
63.3 mL
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Type
|
reactant
|
Smiles
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IC(C)C
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Name
|
|
Quantity
|
90 g
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Type
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reactant
|
Smiles
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ClC=1C=CC(=C(C1)C(C)=O)O
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Name
|
|
Quantity
|
109.46 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
Cool
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Type
|
FILTRATION
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Details
|
filter the mixture
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Type
|
CUSTOM
|
Details
|
remove the solvent reduced pressure
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Type
|
ADDITION
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Details
|
Dilute the residue with ethyl acetate (1 L)
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Type
|
WASH
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Details
|
wash with water (300 mL) and brine (200 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dry over sodium sulfate
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Type
|
CUSTOM
|
Details
|
remove the solvent under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C1)C(C)=O)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 104.78 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |